

TW-37 efficacy in drug-resistant cancer models

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Compound Focus: TW-37

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TW-37 Efficacy in Preclinical Cancer Models

Cancer Type	Model Used	Key Mechanisms & Targets	Experimental Data & Efficacy	Citation
Hepatocellular Carcinoma (HCC)	Sorafenib-resistant cell lines (HepG2-SR, Hep3B-SR); <i>in vivo</i> xenografts	Novel Target: Disrupts cancer stemness by targeting MCM10 transcription. Established Target: Inhibits Bcl-2 family proteins.	MCM10 KO: Reduced cancer stemness, restored sorafenib sensitivity. TW-37 Treatment: Downregulated MCM10, reduced stemness, enhanced sorafenib efficacy. Associated with poor patient outcomes.	[1] [2]
Pancreatic Cancer	Cell lines (AsPC-1, BxPC-3, etc.); SCID mouse xenograft model	Primary Target: Inhibits Bcl-2, Bcl-xL, and Mcl-1. Novel Pathway: Attenuates Notch-1 signaling and downstream genes (Hes-1, Jagged-1).	Cell Growth: Significant inhibition and induction of apoptosis. Cell Cycle: S-phase arrest. In Vivo: Confirmed antitumor activity through Notch-1 inactivation.	[3]
Diffuse Large B-Cell Lymphoma (DLCL)	WSU-DLCL2 cell line; SCID mouse	Primary Target: Potent inhibitor of Bcl-2 and Mcl-1 (K_i of 290	In Vitro: Significant antiproliferative effect on chemoresistant cells;	[4]

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	xenograft model	nM and 260 nM, respectively). Disrupts Bax/Bid heterodimer formation.	synergistic with CHOP regimen. In Vivo: Combination with CHOP resulted in more complete tumor inhibition than either alone.	

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies cited.

For HCC (Targeting MCM10 and Cancer Stemness)

- **Cell Culture & Resistance Induction:** HCC cell lines (HepG2, Hep3B) were used. Sorafenib-resistant lines (HepG2-SR, Hep3B-SR) were developed by continuous culture in gradually increasing sorafenib concentrations over ~1.5 years [1].
- **Genetic Manipulation (KO):** MCM10 knockout was performed using a lentiviral CRISPRv2 system with specific sgRNAs (e.g., MCM10 KO#1: 5'-CACCGAACGACTCAACCCATCTGTG-3') [1].
- **Compound Identification & Testing:** The small molecule **TW-37** was identified as a potential MCM10 transcription inhibitor using the **Connectivity Map (CMap)** database. Its effects on stemness and sorafenib sensitivity were then validated *in vitro* and *in vivo* [1] [2].

For Pancreatic Cancer (Targeting Bcl-2 & Notch-1)

- **Cell Growth Inhibition:** Assessed using the **WST-1 assay**. Cells were seeded in 96-well plates and treated with various **TW-37** concentrations for 24, 48, and 72 hours [3].
- **Apoptosis Detection:** Multiple methods were used, including **Annexin V staining** for flow cytometry, **Cell Death Detection ELISA** (detecting histone-complexed DNA fragments), and **Hoechst staining/TUNEL assay** [3].
- **Cell Cycle Analysis:** **TW-37**-treated cells were fixed in ethanol and analyzed for DNA content using **flow cytometry** to determine the percentage of cells in different cell cycle phases [3].

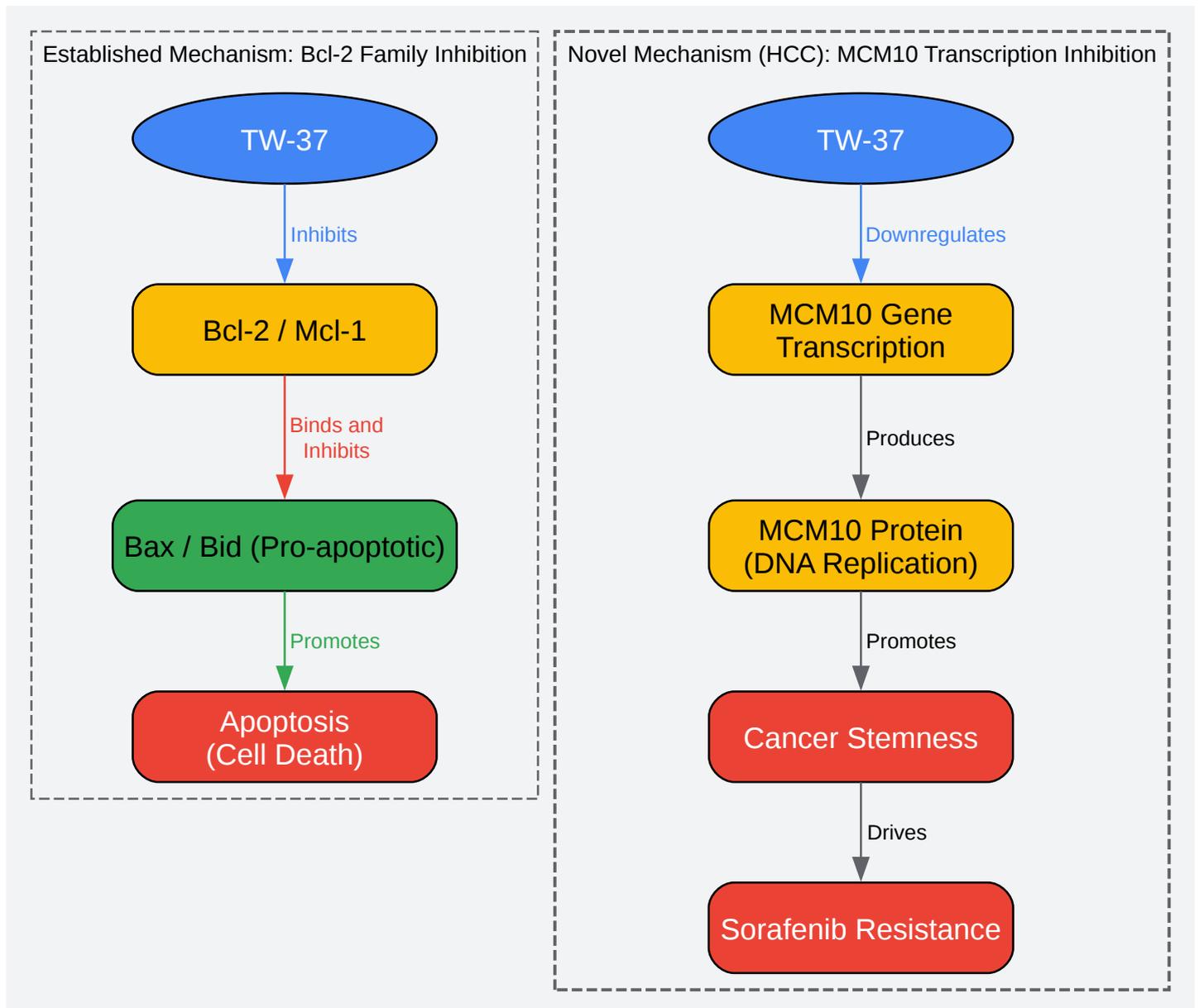
- **Protein & Gene Expression Analysis:** **Western blotting** and **real-time RT-PCR** were used to analyze the expression of key proteins (Bcl-2, Mcl-1, Notch-1, Jagged-1, cyclins, CDKs) and genes (p21, p27, E2F-1) [3].

For Lymphoma (Targeting Bcl-2 & Mcl-1)

- **Binding Affinity Measurement:** The inhibitory constants (K_i) for Bcl-2, Bcl-xL, and Mcl-1 were determined using **fluorescence polarization-based binding assays** with recombinant proteins [4].
- **Protein Interaction Studies:** **Co-immunoprecipitation** experiments demonstrated that **TW-37** disrupts the formation of heterodimers between pro-apoptotic proteins (Bax, truncated Bid) and anti-apoptotic proteins (Bcl-2, Mcl-1) [4].
- **In Vivo Dosing:** The **maximum tolerated dose (MTD)** in SCID mice was established at 40 mg/kg for three intravenous injections when given alone, and 20 mg/kg when combined with the CHOP chemotherapy regimen [4].

TW-37 Signaling Pathways

The following diagrams illustrate the two primary mechanisms of action of **TW-37**, as revealed by the research.



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Interpretation of Key Findings

The compiled data reveals several critical insights for drug development professionals:

- **Dual/Multi-Target Potential:** **TW-37** is not just a Bcl-2 family inhibitor. The recent discovery of its ability to target **MCM10 transcription** reveals a separate, potent mechanism to disrupt **cancer stemness** and reverse resistance in HCC [1]. This expands its potential therapeutic application.

- **Synergy with Standard Care:** Across multiple cancer types, **TW-37** shows enhanced efficacy when combined with existing standard-of-care regimens (e.g., with sorafenib in HCC [1] and with CHOP in lymphoma [4]), suggesting its primary clinical value may be in combination therapies.
- **Mechanism Beyond Direct Apoptosis:** In pancreatic cancer, the antitumor activity is linked to the downregulation of the **Notch-1 signaling pathway** [3], indicating that its effects extend beyond directly triggering apoptosis to influencing key developmental pathways that drive cancer growth and resistance.

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